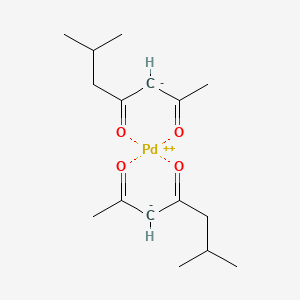
Bis(6-methyl-2,4-heptanedionato-O,O')palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium is an organometallic compound with the molecular formula C16H26O4Pd and a molecular weight of 388.8 g/mol . This compound is a palladium complex with two 6-methyl-2,4-heptanedionato ligands, which are chelating agents that bind to the palladium center through oxygen atoms. It is used in various chemical processes and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium typically involves the reaction of palladium(II) chloride with 6-methyl-2,4-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as benzene or chloroform. The product is then purified by recrystallization or sublimation .
Industrial Production Methods
Industrial production of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various applications, including catalysis and material science .
Chemical Reactions Analysis
Types of Reactions
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The ligands can be substituted with other chelating agents or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium-ligand complexes .
Scientific Research Applications
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium involves its interaction with molecular targets through coordination chemistry. The palladium center can coordinate with various substrates, facilitating catalytic reactions. The pathways involved include oxidative addition, reductive elimination, and ligand exchange processes .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-pentanedionato-O,O’)palladium: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Copper, bis(6-methyl-2,4-heptanedionato-O,O’): A copper analog with similar ligands but different metal center, affecting its chemical properties and uses.
Uniqueness
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes and material applications .
Biological Activity
Bis(6-methyl-2,4-heptanedionato-O,O')palladium, often referred to as Pd(diketonate), is a coordination compound of palladium that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its bidentate ligands derived from 6-methyl-2,4-heptanedione, which coordinate with palladium to form a stable complex. Its structure can be represented as follows:
This configuration allows for unique interactions with biological molecules, influencing its activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that palladium complexes exhibit significant antimicrobial properties. The lipophilicity of the compound enhances its penetration through microbial membranes, leading to cell death.
- Anticancer Effects : Research indicates that palladium compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with mitochondrial function.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
Biological Studies and Findings
Several studies have investigated the biological activity of this compound. Below are key findings:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting a strong potential for treating resistant infections.
- Cancer Cell Apoptosis : In vitro experiments on human breast cancer cells demonstrated that treatment with this compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP, indicating effective induction of programmed cell death.
- Enzyme Inhibition : Research on metabolic pathways revealed that the compound effectively inhibited lactate dehydrogenase (LDH) activity in cancer cells, which is critical for their survival and proliferation under hypoxic conditions.
Properties
CAS No. |
94233-19-9 |
|---|---|
Molecular Formula |
C16H26O4Pd |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
6-methylheptane-2,4-dione;palladium(2+) |
InChI |
InChI=1S/2C8H13O2.Pd/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6H,4H2,1-3H3;/q2*-1;+2 |
InChI Key |
JEQLLXXOPBTFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















